molecular formula C18H25N7O3S B2682905 (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1286698-62-1

(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No. B2682905
CAS RN: 1286698-62-1
M. Wt: 419.5
InChI Key: LHCYSBOBNYVDSX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including pyrazole, pyridazine, piperidine, and piperazine . It is part of a class of compounds that have been studied for their potential therapeutic applications .


Synthesis Analysis

While the exact synthesis process for this specific compound is not available in the search results, similar compounds have been synthesized through various chemical reactions . Typically, these processes involve the reaction of precursor molecules under specific conditions, followed by purification steps such as extraction, drying, and chromatography .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The pyrazole and pyridazine rings are aromatic and planar, contributing to the overall stability of the molecule . The piperidine and piperazine rings add further complexity to the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Based on the search results, similar compounds are typically solid at room temperature . The compound is likely to be soluble in organic solvents .

Future Directions

The future directions for research on this compound could include further exploration of its potential therapeutic applications, as well as detailed studies of its physical and chemical properties. Additionally, more research could be done to optimize its synthesis process .

properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O3S/c1-29(27,28)24-13-11-23(12-14-24)18(26)15-5-9-22(10-6-15)16-3-4-17(21-20-16)25-8-2-7-19-25/h2-4,7-8,15H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCYSBOBNYVDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

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